![molecular formula C18H21NO2 B14226753 N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide CAS No. 823817-62-5](/img/structure/B14226753.png)
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylbutan-1-imine group, and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide typically involves the reaction of 4-methoxybenzylamine with 3-phenylbutan-1-one under specific conditions to form the imine intermediate. This intermediate is then oxidized to form the N-oxide. Common oxidizing agents used in this process include hydrogen peroxide and m-chloroperbenzoic acid. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological systems. The imine group can interact with nucleophiles, affecting enzyme activity and protein function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine: Lacks the N-oxide group, resulting in different chemical properties and reactivity.
4-Methoxybenzylamine: A simpler compound that serves as a precursor in the synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide.
3-Phenylbutan-1-one: Another precursor used in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
823817-62-5 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenylbutan-1-imine oxide |
InChI |
InChI=1S/C18H21NO2/c1-15(17-6-4-3-5-7-17)12-13-19(20)14-16-8-10-18(21-2)11-9-16/h3-11,13,15H,12,14H2,1-2H3 |
InChI Key |
NSOPJCNVPOWHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=[N+](CC1=CC=C(C=C1)OC)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


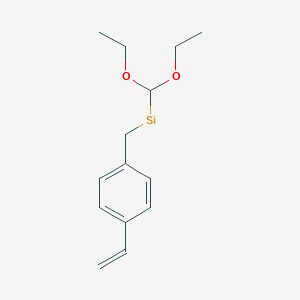
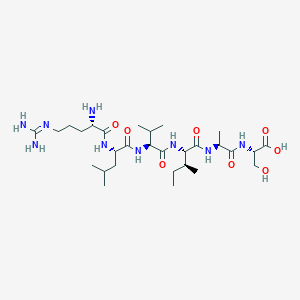
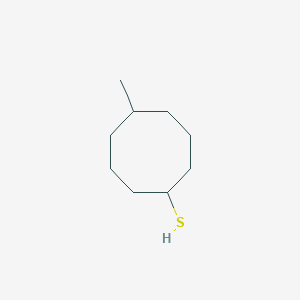
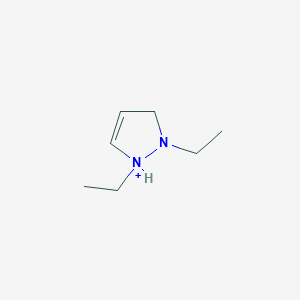
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)

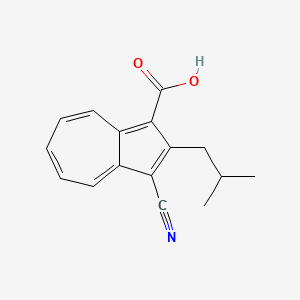
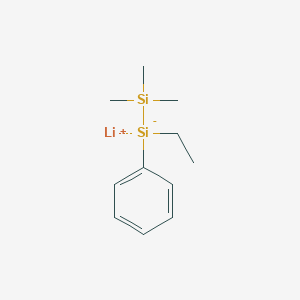
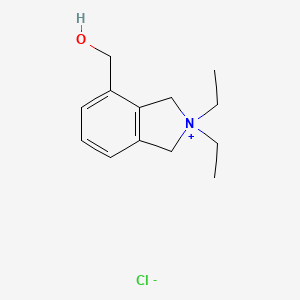

![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)

